![molecular formula C8H8N2O B2852934 (1H-Pyrrolo[2,3-c]pyridin-2-yl)methanol CAS No. 882881-15-4](/img/structure/B2852934.png)
(1H-Pyrrolo[2,3-c]pyridin-2-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(1H-Pyrrolo[2,3-c]pyridin-2-yl)methanol” is a chemical compound with the molecular formula C8H8N2O . It has a molecular weight of 148.16 g/mol . The IUPAC name for this compound is 1H-pyrrolo[2,3-c]pyridin-2-ylmethanol .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, a palladium-mediated substitution of key 6-bromo-pyrrolopyridine intermediate, which was itself prepared by sequential Sonagashira cross-coupling and base-catalyzed ring closure of sulfonamide .Molecular Structure Analysis
The compound has a complex structure that includes a pyrrolopyridine core. The InChI string representation of the molecule isInChI=1S/C8H8N2O/c11-5-7-3-6-1-2-9-4-8(6)10-7/h1-4,10-11H,5H2 . The Canonical SMILES representation is C1=CN=CC2=C1C=C(N2)CO . Physical And Chemical Properties Analysis
The compound has several computed properties. It has a Hydrogen Bond Donor Count of 2 and a Hydrogen Bond Acceptor Count of 2 . The Rotatable Bond Count is 1 . The Exact Mass and Monoisotopic Mass are both 148.063662883 g/mol . The Topological Polar Surface Area is 48.9 Ų . The Heavy Atom Count is 11 .Aplicaciones Científicas De Investigación
Synthesis and Structural Studies
- Synthesis of Derivatives : The compound (1H-Pyrrolo[2,3-c]pyridin-2-yl)methanol is involved in the synthesis of complex organic structures. For example, Kobayashi et al. (2011) described the synthesis of 2,3-diaryl-3H-pyrrolo[2,3-c]pyridin-3-ols and their subsequent O-acylation to yield corresponding acetates (Kobayashi, Kozuki, Konishi, Suzuki, Tanmatsu, & Konishi, 2011).
- X-ray Crystallography and Supramolecular Chemistry : Lam et al. (1997) conducted an X-ray crystallography study on a triple-stranded helical supramolecular complex involving related compounds, showcasing the intricate structural possibilities these molecules can form (Lam, Cheung, Fung, & Wong, 1997).
Advanced Organic Chemistry and Materials Science
- Development of Pyrrolylpyridines : Nedolya et al. (2015) explored the synthesis of pyrrolylpyridines from alkynes and isothiocyanates, highlighting the role of (1H-Pyrrolo[2,3-c]pyridin-2-yl)methanol derivatives in the production of biologically active and practically applicable heterocycles (Nedolya, Tarasova, Albanov, & Trofimov, 2015).
- Molecular Interactions and Conformations : Seshadri et al. (2004) studied the conformation and intermolecular interactions in a complex molecule involving a pyrrolidine ring, contributing to a deeper understanding of molecular behavior in such systems (Seshadri, Selvanayagam, Velmurugan, Ravikumar, Sureshbabu, & Raghunathan, 2004).
Corrosion Inhibition and Materials Protection
- Corrosion Inhibition Studies : Ma et al. (2017) investigated the use of triazole derivatives, including those related to (1H-Pyrrolo[2,3-c]pyridin-2-yl)methanol, as corrosion inhibitors for mild steel in acidic medium. This highlights its potential application in industrial corrosion protection (Ma, Qi, He, Tang, & Lu, 2017).
Catalysis and Chemical Reactions
- Catalysis in Chemical Synthesis : Kermagoret and Braunstein (2008) synthesized nickel complexes with bidentate N,O-type ligands, including pyridin-2-yl)methanol, demonstrating the utility of these compounds in catalytic processes, particularly in the oligomerization of ethylene (Kermagoret & Braunstein, 2008).
Fluorescent Properties and Potential Physiological Applications
- Investigation of Fluorescent Properties : Bashmakova et al. (2021) studied the electronic nature of pyrrolo[3,4-c]pyridine derivative, revealing its promising fluorescent properties and potential for physiological applications, which could be relevant to derivatives of (1H-Pyrrolo[2,3-c]pyridin-2-yl)methanol (Bashmakova, Shaydyuk, Dmytruk, Świergosz, Kachkovsky, Belfield, Bondar, & Kasprzyk, 2021).
Mecanismo De Acción
Target of Action
The primary target of (1H-Pyrrolo[2,3-c]pyridin-2-yl)methanol is the Fibroblast Growth Factor Receptor (FGFR) . The FGFR family consists of four distinct isoforms (FGFR1–4) found across various tissue types and expressed to different extents under varying conditions . These receptors play a crucial role in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes .
Mode of Action
Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This compound exhibits potent inhibitory activity against FGFR1, 2, and 3 . It interferes with the normal functioning of these receptors, thereby inhibiting the activation of downstream signaling .
Biochemical Pathways
The compound’s interaction with FGFRs results in the inhibition of several downstream signaling pathways, including RAS–MEK–ERK, PLCγ, and PI3K–Akt . These pathways are involved in regulating various cellular processes, including cell proliferation, migration, and angiogenesis .
Pharmacokinetics
It’s worth noting that the compound’s low molecular weight could potentially make it an appealing lead compound, beneficial to subsequent optimization .
Result of Action
In vitro studies have shown that this compound can inhibit breast cancer 4T1 cell proliferation and induce apoptosis . Furthermore, it significantly inhibits the migration and invasion of 4T1 cells .
Direcciones Futuras
Propiedades
IUPAC Name |
1H-pyrrolo[2,3-c]pyridin-2-ylmethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O/c11-5-7-3-6-1-2-9-4-8(6)10-7/h1-4,10-11H,5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLMUSLOQUGZNPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C1C=C(N2)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-chloro-2-methyl-3-phenethyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2852851.png)

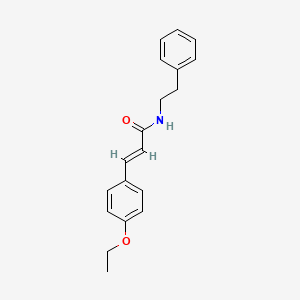
![2-Ethyl-5-((4-ethylpiperazin-1-yl)(3-methoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2852856.png)
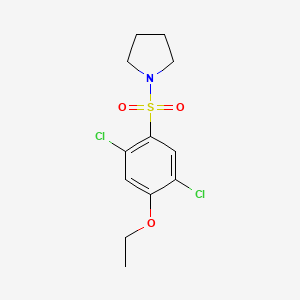

![2-Ethyl-5-(furan-2-yl(morpholino)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2852863.png)
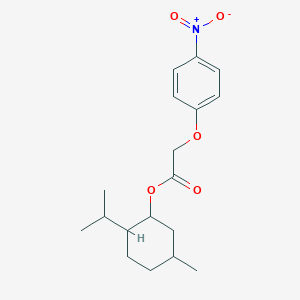
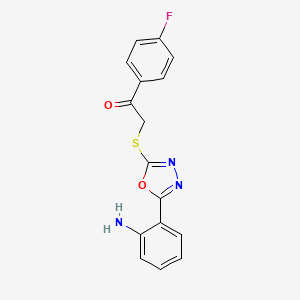

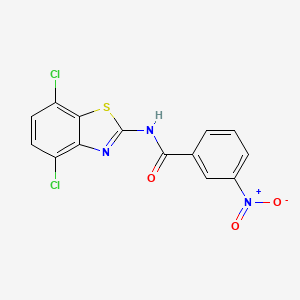
![N-[1-(5-Methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]-2-phenoxypropanamide](/img/structure/B2852870.png)
![5-[1-(3,4-Dimethylbenzoyl)pyrrolidin-2-yl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B2852872.png)
![N-(2-fluorophenyl)-2-[(3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2852874.png)